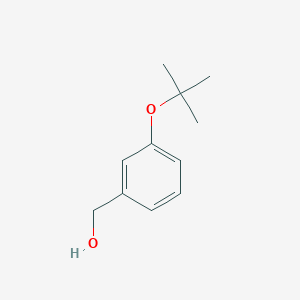

3-Tert-butoxybenzyl alcohol

説明

Structure

3D Structure

特性

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,3)13-10-6-4-5-9(7-10)8-12/h4-7,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBRDFPJEYSLIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64859-35-4 | |

| Record name | [3-(tert-butoxy)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Engineering Lipophilicity and Steric Shielding: A Technical Guide to 3-tert-Butoxybenzyl Alcohol in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic substitution of functional groups is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-tert-butoxybenzyl alcohol (CAS: 64859-35-4) represents a highly specialized building block that merges the versatile reactivity of a benzylic alcohol with the steric and lipophilic properties of a tert-butoxy ether[1]. This whitepaper explores the physicochemical profiling, synthetic utility, and application of this compound, specifically focusing on its role in developing next-generation small molecule kinase inhibitors.

Physicochemical Profiling and Structural Causality

The structural anatomy of 3-tert-butoxybenzyl alcohol dictates its utility in drug design. The benzylic alcohol (-CH₂OH) serves as a primary synthetic handle, amenable to oxidation, halogenation, or direct nucleophilic substitution. Conversely, the meta-substituted tert-butoxy group (-O-tBu) acts as a bulky, electron-donating substituent.

Causality in Drug Design: Why tert-butoxy?

When designing a drug scaffold, scientists often must choose between various alkoxy groups. The selection of a tert-butoxy group over a standard methoxy (-OMe) or hydroxyl (-OH) group is driven by two specific causal factors:

-

Metabolic Stability: The bulky methyl groups of the tert-butyl moiety provide severe steric hindrance around the ether oxygen. This shielding effectively blocks cytochrome P450 (CYP) enzymes from initiating O-dealkylation—a common metabolic liability that rapidly clears simpler ethers from the bloodstream.

-

Enhanced Lipophilicity: The addition of three methyl carbons significantly increases the partition coefficient (LogP), driving better cellular membrane permeability without introducing hydrogen bond donors that might trigger efflux pumps.

Table 1: Quantitative Chemical and Physical Properties

| Property | Value | Structural Implication |

| IUPAC Name | (3-tert-butoxyphenyl)methanol | Nomenclature standard |

| CAS Number | 64859-35-4 | Standard identifier for procurement [1] |

| Molecular Formula | C₁₁H₁₆O₂ | Balances lipophilic bulk with polar handles |

| Molecular Weight | 180.24 g/mol | Low MW allows for downstream elaboration |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | Highly favorable for BBB penetration (< 90 Ų) |

| Predicted pKa | 14.31 ± 0.10 | Typical for benzylic alcohols; requires strong base for deprotonation |

| LogP (Predicted) | ~2.5 - 2.8 | Optimal lipophilicity for passive diffusion |

Synthetic Workflows and Divergent Methodologies

The benzylic position of 3-tert-butoxybenzyl alcohol is highly reactive, allowing it to be diverted into multiple intermediate streams depending on the target pharmacophore.

Synthetic divergence of 3-tert-butoxybenzyl alcohol into key pharmaceutical intermediates.

Application in Drug Development: Salt Inducible Kinase (SIK) Inhibitors

Recent patent literature highlights the critical use of 3-tert-butoxybenzyl alcohol in the synthesis of small molecule inhibitors targeting Salt Inducible Kinases (SIKs) [2]. SIKs are master regulators of the LKB1-CRTC-CREB signaling axis. Inhibiting SIKs prevents the phosphorylation of CRTC, allowing it to translocate to the nucleus and drive CREB-mediated gene transcription, a pathway highly relevant in oncology and autoimmune therapies.

Mechanism of action for SIK inhibitors utilizing the 3-tert-butoxybenzyl scaffold.

Validated Experimental Protocol: SN2 Alkylation for SIK Inhibitor Synthesis

To ensure reproducibility and scientific trustworthiness, the following protocol details the coupling of 3-tert-butoxybenzyl alcohol to a heterocyclic core, utilizing a self-validating methodology adapted from recent drug discovery workflows [2].

Objective: Etherification of a heterocyclic scaffold via benzylic alkoxide generation.

Step-by-Step Methodology & Causality:

-

Preparation & Solvation:

-

Action: Dissolve 3-tert-butoxybenzyl alcohol (1.50 equiv., 194 mg, 1.08 mmol) in anhydrous Dimethylacetamide (DMA, 2.20 mL) under an inert argon atmosphere.

-

Causality: DMA is chosen over standard solvents like DMF or THF because its higher boiling point safely accommodates the 80 °C reaction temperature required in Step 3, and its polar aprotic nature optimally solvates the resulting alkoxide ion without hydrogen-bond interference.

-

-

Deprotonation:

-

Action: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 86 mg). Stir the mixture at 23 °C for 5 minutes.

-

Causality: With a pKa of ~14.3, the benzylic alcohol requires a strong, non-nucleophilic base. NaH irreversibly deprotonates the alcohol to form a highly reactive alkoxide.

-

Self-Validating System: The deprotonation produces hydrogen gas ( H2 ). The visual cessation of bubbling (effervescence) serves as an intrinsic, real-time indicator that the reaction has gone to completion and the alkoxide is fully formed.

-

-

Electrophilic Coupling:

-

Action: Add the electrophilic heterocyclic core (e.g., 250 mg, 0.72 mmol). Elevate the temperature to 80 °C and stir for 2 hours.

-

Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance imparted by the bulky tert-butoxy group, driving the SN2 substitution forward.

-

Self-Validating System: Monitor via LC-MS. The protocol is self-validating when the starting material mass completely disappears and the product mass (M + 163 Da, accounting for the loss of the leaving group and addition of the benzyl ether) emerges as the dominant peak.

-

-

Quenching and Workup:

-

Action: Cool the reaction to 23 °C. Slowly quench by adding saturated aqueous Ammonium Chloride ( NH4Cl , 5 mL).

-

Causality: NH4Cl provides a mild, buffered proton source. It safely neutralizes any unreacted NaH without the violent, highly exothermic reaction that pure water would cause, thereby preventing thermal degradation of the newly formed ether linkage.

-

Conclusion

3-tert-butoxybenzyl alcohol is far more than a simple aromatic alcohol; it is a precisely engineered building block. By leveraging its unique combination of benzylic reactivity and the steric/lipophilic shielding of the tert-butoxy group, medicinal chemists can design molecules with superior metabolic stability and target engagement, as evidenced by its critical role in modern kinase inhibitor development.

References

- World Intellectual Property Organization. "Small molecule inhibitors of salt inducible kinases." Patent WO2022165529A1.

Spectroscopic Analysis of 3-tert-butoxybenzyl alcohol: A Technical Guide

Molecular Structure and Spectroscopic Overview

3-tert-butoxybenzyl alcohol is an aromatic alcohol characterized by a benzyl alcohol core substituted at the meta-position with a tert-butoxy group. This unique substitution pattern gives rise to a distinct spectroscopic signature that can be elucidated using NMR and IR techniques. Understanding these spectral features is crucial for confirming the compound's identity and purity in a research or development setting.

The structural features that will most significantly influence the NMR and IR spectra are:

-

The hydroxyl (-OH) group of the primary alcohol.

-

The benzylic methylene (-CH₂-) group.

-

The 1,3-disubstituted aromatic ring.

-

The tert-butoxy group, consisting of a quaternary carbon and nine equivalent methyl protons.

Below is a visualization of the molecular structure with numbered carbons for reference in the subsequent NMR analysis.

Caption: Molecular structure of 3-tert-butoxybenzyl alcohol with carbon numbering for NMR assignment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 3-tert-butoxybenzyl alcohol is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the hydroxyl proton, and the tert-butyl protons. The solvent used for analysis (e.g., CDCl₃ or DMSO-d₆) will influence the chemical shift of the hydroxyl proton due to hydrogen bonding effects.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-tert-butoxybenzyl alcohol in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| tert-butyl (-C(CH₃)₃) | ~1.3 | Singlet (s) | 9H |

| Hydroxyl (-OH) | Variable (~1.5-3.0) | Singlet (s), broad | 1H |

| Benzylic (-CH₂OH) | ~4.6 | Singlet (s) | 2H |

| Aromatic (H2, H4, H5, H6) | ~6.8-7.3 | Multiplet (m) | 4H |

Rationale for Predicted ¹H NMR Assignments:

-

tert-butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and shielded, expected to appear as a sharp singlet around 1.3 ppm. This is a characteristic signal for this functional group.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration and temperature. In a dilute CDCl₃ solution, it is expected to appear as a broad singlet. This peak will exchange with D₂O, a useful technique for its confirmation.

-

Benzylic Protons: The two protons of the benzylic methylene group are adjacent to the electron-withdrawing hydroxyl group and the aromatic ring, leading to a downfield shift to approximately 4.6 ppm. They are expected to appear as a singlet as there are no adjacent protons to couple with.

-

Aromatic Protons: The four protons on the 1,3-disubstituted benzene ring will appear in the aromatic region (6.8-7.3 ppm). Due to the meta-substitution, a complex multiplet is anticipated. The electron-donating tert-butoxy group and the electron-withdrawing benzyl alcohol group will influence the precise chemical shifts of these protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each carbon in a unique electronic environment will give a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-tert-butoxybenzyl alcohol in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| tert-butyl (CH₃) | ~29 |

| Benzylic (-CH₂OH) | ~65 |

| tert-butyl (quaternary C) | ~78 |

| Aromatic (C2, C4, C5, C6) | ~115-130 |

| Aromatic (C1) | ~142 |

| Aromatic (C3) | ~157 |

Rationale for Predicted ¹³C NMR Assignments:

-

tert-butyl Carbons: The three methyl carbons of the tert-butyl group are equivalent and will appear at approximately 29 ppm. The quaternary carbon of this group will be found further downfield, around 78 ppm.

-

Benzylic Carbon: The carbon of the benzylic methylene group, being attached to an oxygen atom, is deshielded and expected around 65 ppm.

-

Aromatic Carbons: The carbons of the aromatic ring will resonate between 115 and 157 ppm. The carbon attached to the tert-butoxy group (C3) will be the most downfield due to the deshielding effect of the oxygen atom. The carbon bearing the methylene group (C1) will also be downfield. The remaining aromatic carbons will appear in the range of 115-130 ppm.

Predicted IR Spectral Data

The IR spectrum is particularly useful for identifying the presence of key functional groups.

Table 3: Predicted IR Absorption Frequencies for 3-tert-butoxybenzyl alcohol

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3600 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium-Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| C-O Stretch (Alcohol) | ~1050 | Strong |

| C-O Stretch (Ether) | ~1250 | Strong |

Rationale for Predicted IR Absorptions:

-

O-H Stretch: A broad and strong absorption between 3600 and 3200 cm⁻¹ is the characteristic signature of the hydroxyl group of an alcohol, with the broadening due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and tert-butyl groups will appear just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching will give rise to absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretches: Two distinct C-O stretching bands are predicted. The C-O stretch of the primary alcohol will be around 1050 cm⁻¹, and the C-O stretch of the tert-butyl ether will appear at a higher wavenumber, approximately 1250 cm⁻¹.

Experimental Protocols

For researchers wishing to acquire experimental data for 3-tert-butoxybenzyl alcohol, the following standard protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary compared to the ¹H NMR spectrum.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Mass Spectrometry Fragmentation Pattern of 3-tert-Butoxybenzyl Alcohol: A Mechanistic Guide for Analytical and Medicinal Chemists

Executive Summary

The compound 3-tert-butoxybenzyl alcohol (Molecular Weight: 180.24 g/mol ) is a versatile, bifunctional aromatic building block frequently utilized in API (Active Pharmaceutical Ingredient) synthesis and drug development. Understanding its mass spectrometry (MS) fragmentation pattern is critical for reaction monitoring, impurity profiling, and pharmacokinetic quantification. This whitepaper details the mechanistic causality behind its fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, providing a self-validating analytical framework for researchers.

Molecular Architecture & Ionization Fundamentals

The structural bimodality of 3-tert-butoxybenzyl alcohol dictates its behavior in a mass spectrometer. The molecule consists of a stable aromatic core substituted with two distinct functional groups:

-

A highly labile tert-butoxy group: This moiety provides a massive thermodynamic driving force for cleavage due to the stability of the resulting tert-butyl cation and the favorable neutral loss of isobutene.

-

A polar hydroxymethyl (benzylic alcohol) group: This provides a secondary site for fragmentation, primarily through the elimination of water or a hydroxyl radical, leading to resonance-stabilized benzylic and tropylium species.

When ionized, the competition between these two functional groups determines the abundance of the resulting diagnostic ions[1].

Primary Fragmentation Pathways (EI-MS at 70 eV)

Under standard 70 eV Electron Ionization (EI-MS), the molecular ion [M]⁺• at m/z 180 is generated but is typically of low relative abundance due to rapid downstream fragmentation. The ionization predominantly ejects an electron from the ether oxygen, initiating two highly competitive primary pathways:

-

Pathway A: Inductive Cleavage (Formation of the Base Peak) The thermodynamic stability of the tertiary carbocation drives the heterolytic cleavage of the C–O bond. This expels the tert-butyl cation (m/z 57). This pathway is so energetically favorable that m/z 57 almost universally manifests as the[2].

-

Pathway B: Concerted Hydrogen Transfer (Alkene Elimination) A McLafferty-type rearrangement or concerted retro-ene mechanism facilitates the transfer of a hydrogen atom from the tert-butyl group to the ether oxygen. This results in the [2], yielding the 3-hydroxybenzyl alcohol radical cation at m/z 124.

Following the formation of the m/z 124 intermediate, the benzylic alcohol moiety undergoes secondary fragmentation. The loss of a hydroxyl radical (•OH, 17 Da) generates a resonance-stabilized hydroxybenzyl cation at m/z 107, which rapidly. Alternatively, dehydration (-H₂O, 18 Da) yields a quinone methide radical cation at m/z 106.

Figure 1: Primary EI-MS fragmentation pathways of 3-tert-butoxybenzyl alcohol.

Electrospray Ionization (ESI-MS/MS) Dynamics

For modern pharmacokinetic and quantitative workflows, positive mode Electrospray Ionization (ESI+) is the standard. Soft ionization yields the protonated molecule [M+H]⁺ at m/z 181. However, the causality of the fragmentation changes under Collision-Induced Dissociation (CID):

-

Protonation Site: Protonation preferentially occurs at the ether oxygen. Upon CID, the lowest energy pathway is the expulsion of neutral isobutene (-56 Da), yielding the protonated phenol at m/z 125.

-

Secondary Dehydration: The m/z 125 ion subsequently loses water (-18 Da) from the benzylic position to form the m/z 107 hydroxytropylium cation.

Diagnostic Ion Summary

To facilitate rapid data processing and fragment annotation, the quantitative fragmentation data is summarized below.

| m/z | Ion Type / Structure | Formula | Neutral Loss | Relative Abundance (EI) | Relative Abundance (ESI-CID) |

| 181 | Protonated Molecule [M+H]⁺ | C₁₁H₁₇O₂⁺ | N/A | N/A | Low (Precursor) |

| 180 | Molecular Ion [M]⁺• | C₁₁H₁₆O₂⁺• | N/A | Low (<10%) | N/A |

| 125 | Protonated Phenol | C₇H₉O₂⁺ | -56 Da (Isobutene) | N/A | High |

| 124 | Phenol Radical Cation | C₇H₈O₂⁺• | -56 Da (Isobutene) | Medium (40-60%) | N/A |

| 107 | Hydroxytropylium Cation | C₇H₇O⁺ | -17 Da (•OH) or -18 Da (H₂O) | High (70-90%) | Base Peak |

| 106 | Quinone Methide Cation | C₇H₆O⁺• | -18 Da (H₂O) | Medium (30-50%) | Low |

| 57 | tert-Butyl Cation | C₄H₉⁺ | -123 Da (C₇H₇O₂•) | Base Peak (100%) | N/A (Below cutoff) |

Self-Validating LC-MS/MS Experimental Protocol

To ensure scientific integrity and reproducibility, the following step-by-step LC-MS/MS protocol is designed as a self-validating system. Every parameter is grounded in the structural causality of the molecule.

Step 1: Sample Preparation & Matrix Management

-

Action: Dilute the analyte to 10-100 ng/mL in a 50:50 mixture of Methanol:Water.

-

Causality: Methanol ensures the complete solvation of the lipophilic aromatic core, while water stabilizes the polar hydroxymethyl group, preventing pre-column precipitation.

Step 2: Chromatographic Separation

-

Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) in a gradient elution.

-

Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the ether and alcohol moieties to generate the [M+H]⁺ precursor.

Step 3: Source Optimization (System Validation Check)

-

Action: Set the ESI capillary voltage to 3.0 kV. Monitor the MS1 spectrum prior to the collision cell.

-

Self-Validation: The tert-butyl group is highly prone to in-source fragmentation. If the ratio of m/z 125 to m/z 181 in the MS1 scan exceeds 0.1, the declustering potential (DP) or cone voltage is too high. You must lower the DP until the intact [M+H]⁺ (m/z 181) is the dominant species. This ensures that downstream MRM transitions are genuine CID products, not source artifacts.

Step 4: CID Tuning & MRM Setup

-

Action: Isolate m/z 181 in Q1. Apply a collision energy (CE) of 12 eV for the 181 → 125 transition (Quantifier), and 22 eV for the 181 → 107 transition (Qualifier) using Argon gas.

-

Causality: The low CE (12 eV) is sufficient to break the labile C-O ether bond, while the higher CE (22 eV) is required to drive the secondary dehydration of the benzylic alcohol.

Figure 2: Self-validating LC-MS/MS workflow for identifying diagnostic ions.

References

-

Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh (Indira Gandhi National Open University) URL: [Link]

-

Title: Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry Source: SciELO (Journal of the Brazilian Chemical Society) URL: [Link]

-

Title: p-tert-Butoxybenzyl alcohol | C11H16O2 | CID 3016675 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

Thermodynamic Stability and Degradation Kinetics of 3-tert-Butoxybenzyl Alcohol at Ambient Conditions

Executive Summary

In pharmaceutical development and fine chemical synthesis, understanding the ambient stability of bifunctional building blocks is critical for formulation and storage. 3-tert-Butoxybenzyl alcohol (CAS: 64859-35-4)[1] is a versatile intermediate featuring both a tert-butyl aryl ether and a primary benzylic alcohol. As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic and kinetic stability of this molecule at room temperature (25°C). Through mechanistic causality and self-validating analytical protocols, we will demonstrate that 3-tert-butoxybenzyl alcohol exists in a deep thermodynamic well, exhibiting exceptional stability under standard ambient conditions.

Structural Profiling & Thermodynamic Baseline

3-tert-Butoxybenzyl alcohol (Molecular Formula: C11H16O2)[1] is characterized by two distinct reactive sites:

-

A meta-substituted tert-butoxy group : An ether linkage heavily shielded by bulky methyl groups.

-

A benzylic primary alcohol : A site theoretically susceptible to oxidation[2].

At standard room temperature (25°C) and neutral pH, the molecule is highly stable. This stability is not merely coincidental; it is dictated by the high activation energies required to either cleave the sterically hindered C-O ether bond or to abstract a hydrogen atom from the benzylic carbon without a catalyst.

Mechanistic Causality of Functional Group Stability

The tert-Butyl Aryl Ether Linkage: Steric Shielding and SN1 Kinetics

Ethers are fundamentally characterized by high chemical stability[3]. In the case of 3-tert-butoxybenzyl alcohol, the tert-butyl group provides extreme steric hindrance, completely precluding bimolecular nucleophilic substitution ( SN2 )[4].

Cleavage of this ether must proceed via a unimolecular ( SN1 ) mechanism. This pathway requires the reversible protonation of the ether oxygen to form an oxonium ion, followed by the rate-limiting dissociation into a stable tert-butyl cation and 3-(hydroxymethyl)phenol[4]. Because the basicity of the ether oxygen is low, the equilibrium at neutral pH and 25°C overwhelmingly favors the unprotonated state[4]. Even in dilute aqueous acids, ether hydrolysis is kinetically sluggish at room temperature[5]. Specialized Lewis acids (e.g., Er(OTf)3 ) and elevated temperatures are typically required to drive deprotection. Thus, under ambient conditions, the ether linkage is thermodynamically secure.

The Benzylic Alcohol Moiety: Oxidation Activation Energy

The primary hydroxyl group can be oxidized to yield 3-tert-butoxybenzaldehyde (CAS: 64859-36-5)[6]. However, the uncatalyzed aerobic oxidation of benzyl alcohols at room temperature is kinetically hindered by a substantial activation energy barrier[2].

To achieve selective oxidation at room temperature, sophisticated catalytic systems—such as carbon quantum dots loaded on Cu2O [2] or Pd−Zn/TiO2 nanoparticles[7]—are required to facilitate electron transfer and activate molecular oxygen. In the absence of such catalysts or strong oxidizing agents (like peroxymonosulfate)[8], the benzylic alcohol remains thermodynamically stable against spontaneous auto-oxidation.

Mechanistic degradation pathways of 3-tert-butoxybenzyl alcohol under stress.

Empirical Validation: Self-Validating Stability Workflows

To empirically confirm this thermodynamic stability, we must employ a self-validating stability-indicating assay aligned with ICH Q1A guidelines.

Protocol: Stability-Indicating Assay

-

Sample Preparation : Dissolve 3-tert-butoxybenzyl alcohol in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL.

-

Stress Condition Matrix (48 Hours at 25°C) :

-

Control: pH 7.0, dark.

-

Acidic Stress: 0.1 M HCl.

-

Basic Stress: 0.1 M NaOH.

-

Oxidative Stress: 3% H2O2 .

-

-

Quenching : Neutralize acidic/basic samples with equimolar NaOH/HCl. Add sodium thiosulfate to quench peroxides.

-

Chromatographic Analysis : Inject 10 µL into an HPLC-UV system (C18 column, 254 nm detection).

-

Mass Balance Calculation : Sum the parent peak area and degradation product peaks.

Causality Behind the Experimental Choices

Do not just run samples; understand why the protocol is designed this way. The choice of 0.1 M HCl and NaOH ensures extreme pH boundaries without causing immediate, uncontrolled exothermic degradation. Quenching with sodium thiosulfate is critical; failing to neutralize residual peroxides will lead to continuous on-column oxidation during HPLC analysis, yielding false-positive degradation profiles. The mass balance calculation acts as our self-validating mechanism: if the sum of the parent and degradant peaks does not equal 100% of the control, it indicates either secondary degradation pathways (e.g., polymerization) or volatile loss, prompting immediate assay recalibration.

Self-validating experimental workflow for thermodynamic stability assessment.

Quantitative Data & Kinetic Modeling

Based on the mechanistic principles of ether cleavage[4] and benzyl alcohol oxidation[2], the following table summarizes the expected quantitative degradation kinetics of 3-tert-butoxybenzyl alcohol at room temperature.

| Environmental Condition | Catalyst / Reagent | Primary Degradation Pathway | Estimated Degradation (48h at 25°C) | Thermodynamic Stability Profile |

| Neutral (pH 7.0) | None | None | < 0.01% | Highly Stable |

| Acidic (pH 1.0) | 0.1 M HCl | SN1 Ether Cleavage | < 0.50% | Stable (Kinetically Hindered) |

| Basic (pH 13.0) | 0.1 M NaOH | None | < 0.01% | Highly Stable |

| Oxidative | 3% H2O2 (No Cat.) | Alcohol Oxidation | < 1.00% | Stable (Kinetically Hindered) |

| Oxidative (Catalyzed) | O2 + Pd−Zn/TiO2 | Alcohol Oxidation | > 50.0% | Unstable (Catalytically Driven) |

Conclusion

3-tert-Butoxybenzyl alcohol is a highly robust molecule at room temperature. The steric bulk of the tert-butyl group effectively shuts down SN2 ether cleavage, while the high activation energy of benzylic hydrogen abstraction prevents spontaneous auto-oxidation. For long-term storage, keeping the compound in a sealed container at ambient temperature (15°C - 25°C), protected from strong acids and specialized transition metal catalysts, guarantees near-perfect thermodynamic stability.

References

- Title: (3-TERT-BUTOXY-PHENYL)

- Title: Ether cleavage Source: Wikipedia URL

- Title: An Eco-Sustainable Erbium(III)

- Title: Carbon Quantum Dots/Cu2O Photocatalyst for Room Temperature Selective Oxidation of Benzyl Alcohol Source: NIH / PMC URL

- Title: (3-TERT-BUTOXY)

- Title: Hydrolysis of tert-Butyl Methyl Ether (MTBE)

Sources

- 1. Page loading... [guidechem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Ether cleavage - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Page loading... [guidechem.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

Mechanism of Action of 3-tert-Butoxybenzyl Alcohol in Organic Synthesis: A Technical Guide

Introduction

In the landscape of modern organic synthesis and drug development, 3-tert-butoxybenzyl alcohol (3-TBBA) serves as a highly versatile, bifunctional building block. Its structural anatomy features two distinct reactive domains: a primary benzylic alcohol (-CH₂OH) and a meta-substituted tert-butoxy ether (-O-tBu). This dual functionality allows 3-TBBA to act as both a potent nucleophile for cross-coupling reactions and a latent phenol, providing critical lipophilicity and orthogonal protection during the synthesis of complex active pharmaceutical ingredients (APIs), such as salt inducible kinase (SIK) inhibitors.

This whitepaper dissects the mechanistic pathways, causal experimental parameters, and self-validating protocols associated with 3-TBBA.

Nucleophilic Activation of the Benzylic Alcohol (SₙAr)

The primary benzylic alcohol of 3-TBBA is frequently utilized as an oxygen nucleophile in Nucleophilic Aromatic Substitution (SₙAr) reactions[1]. To achieve this, the alcohol must be converted into a highly reactive alkoxide.

Mechanistic Causality

Deprotonation is typically achieved using sodium hydride (NaH) in a polar aprotic solvent such as dimethylacetamide (DMA) or dimethylformamide (DMF)[1].

-

Base Selection: NaH is chosen because the acid-base reaction is driven to completion by the irreversible evolution of hydrogen gas (H₂). This prevents equilibrium-driven reverse reactions that weaker bases (like K₂CO₃) might suffer from.

-

Solvent Selection: Polar aprotic solvents like DMA strongly solvate the Na⁺ cation but leave the alkoxide anion relatively unsolvated (a "naked" anion). This maximizes the nucleophilicity of the alkoxide, allowing it to efficiently attack sterically hindered or electron-deficient aryl halides[1].

Self-Validating SₙAr Protocol

The following protocol outlines the SₙAr coupling of 3-TBBA with an aryl halide, a standard procedure in the synthesis of kinase inhibitors[1].

Step-by-Step Methodology:

-

Preparation: Dissolve 3-TBBA (1.50 equiv) in anhydrous DMA (approx. 0.5 M concentration) under an inert nitrogen atmosphere.

-

Activation: Add NaH (60% dispersion in mineral oil, 1.50 equiv) portion-wise at 23 °C.

-

Validation Check: Observe immediate effervescence (H₂ gas evolution). Stir for 5 minutes until gas evolution ceases, confirming complete alkoxide formation[1].

-

-

Coupling: Introduce the electrophilic aryl halide intermediate (1.0 equiv). Elevate the temperature to 80 °C and stir for 2 hours[1].

-

Quenching & Work-up: Cool the reaction to 23 °C. Quench slowly with saturated aqueous NH₄Cl to neutralize any unreacted NaH and protonate residual alkoxide[1]. Extract with an organic solvent (e.g., EtOAc).

-

Monitoring: Confirm product formation via LC-MS; the disappearance of the aryl halide mass peak and the appearance of the ether-linked product mass validate the SₙAr completion.

Workflow of SNAr coupling using 3-tert-butoxybenzyl alcohol.

Electrophilic Activation (Benzylic Substitution)

Alternatively, the benzylic position of 3-TBBA can be activated to act as an electrophile. The hydroxyl group is a poor leaving group; therefore, it must be converted into a halide (using SOCl₂ or PBr₃) or a pseudohalide (using methanesulfonyl chloride, MsCl) to facilitate Sₙ2 attack by amines, thiols, or carbon nucleophiles.

Mechanistic Causality

Converting the alcohol to a mesylate (using MsCl and triethylamine in dichloromethane) relies on the stabilization of the leaving group via resonance. The benzylic position is highly activated toward Sₙ2 displacement because the adjacent aromatic ring lowers the energy of the Sₙ2 transition state through orbital overlap (conjugation with the incoming and outgoing orbitals).

Mechanistic logic of electrophilic benzylic activation.

The tert-Butoxy Group as a Latent Phenol (Orthogonal Protection)

The tert-butoxy group (-O-tBu) on the aromatic ring is prized for its stability under basic, nucleophilic, and reductive conditions, providing orthogonal protection relative to standard esters or benzyl ethers[2]. However, it is highly susceptible to acidic cleavage via a unimolecular elimination (E1) mechanism[2].

Mechanistic Causality & Scavenger Logic

Treatment with strong protic acids, such as trifluoroacetic acid (TFA), protonates the ether oxygen[3]. This leads to the rate-limiting C-O bond cleavage, expelling a highly stable tert-butyl cation and revealing the free phenol[3].

Because the tert-butyl cation is a powerful electrophile, it will readily undergo undesired Friedel-Crafts alkylation with electron-rich aromatic rings in the substrate if left unchecked[3]. Therefore, the addition of nucleophilic "scavengers" (such as triisopropylsilane [TIS] or water) is an absolute necessity to trap the cation as isobutane or tert-butanol, respectively[3].

Self-Validating Deprotection Protocol

The following protocol ensures the clean unmasking of the latent phenol[3].

Step-by-Step Methodology:

-

Preparation: Dissolve the tert-butyl ether derivative in dichloromethane (DCM) to achieve a 0.1 M solution[3].

-

Scavenger Addition: Add 2.5% (v/v) triisopropylsilane (TIS) and 2.5% (v/v) deionized water.

-

Causality: TIS acts as a hydride donor to permanently neutralize the tert-butyl cation, preventing target re-alkylation[3].

-

-

Acidification: Slowly add an equal volume of TFA (final ratio 50% TFA in DCM)[3]. Stir at 25 °C.

-

Monitoring: Track the reaction via TLC or LC-MS.

-

Validation Check: The reaction is complete when the starting material mass completely shifts to [M - 56] (loss of isobutylene).

-

-

Work-up: Remove the solvent and volatile TFA in vacuo. Co-evaporate with toluene to azeotropically remove residual TFA[3].

Acid-mediated E1 cleavage pathway of the tert-butoxy group.

Quantitative Data & Cleavage Parameters

While TFA is the standard for global deprotection of tert-butyl ethers, milder Lewis acid-mediated protocols using zinc bromide (ZnBr₂) in DCM have been developed for selective cleavage[4]. It is critical to note that while ZnBr₂ is highly effective for tert-butyl esters, tert-butyl ethers generally require the harsher protic conditions of TFA[2][4]. This differential reactivity allows for strategic synthetic sequencing.

Table 1: Quantitative Data for tert-Butyl Group Deprotection Protocols

| Reagent System | Solvent | Temp (°C) | Time | Target Group | Yield | Selectivity / Notes |

| TFA (50% v/v) | DCM | 25 °C | 1–2 h | t-Butyl Ethers & Esters | >95% | Global cleavage; requires scavengers (TIS/H₂O) to prevent alkylation. |

| ZnBr₂ (500 mol%) | DCM | 25 °C | 24 h | t-Butyl Esters | 85–90% | Highly selective for esters; ethers generally remain intact under these conditions. |

| HCl (1 M) | EtOAc | 25 °C | 4–6 h | N-Boc Amines | >90% | Selective for Boc over t-butyl esters/ethers in organic solvents. |

Sources

Application Note: Chemoselective Oxidation of 3-tert-Butoxybenzyl Alcohol to 3-tert-Butoxybenzaldehyde

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Advanced Technical Protocol & Application Guide

Introduction & Strategic Rationale

The synthesis of 3-tert-butoxybenzaldehyde from 3-tert-butoxybenzyl alcohol is a critical transformation in the preparation of lipophilic building blocks for drug discovery. The tert-butoxy group provides unique steric bulk and metabolic stability to pharmaceutical candidates. However, its presence introduces a significant synthetic challenge: acid sensitivity .

tert-Butyl ethers are highly susceptible to acid-catalyzed cleavage via an E1 elimination mechanism, yielding a phenol and isobutylene gas. Furthermore, the strongly electron-donating nature of the tert-butoxy group activates the aromatic ring toward electrophilic aromatic substitution (EAS).

Why Dess-Martin Periodinane (DMP)? While traditional oxidants like Jones reagent (CrO₃/H₂SO₄) will rapidly cleave the ether and over-oxidize the primary alcohol to a carboxylic acid, and TEMPO/NaOCl (Anelli oxidation) risks undesired chlorination of the activated aromatic ring, Dess-Martin Periodinane (DMP) operates under exceptionally mild, near-neutral conditions . It provides exquisite chemoselectivity, arresting oxidation strictly at the aldehyde stage without compromising the fragile tert-butyl ether .

Mechanistic Causality & Reaction Design

To ensure a self-validating and highly reproducible system, it is essential to understand the causality behind the reagent choices in this specific protocol.

-

Ligand Exchange & Elimination: The reaction initiates via the nucleophilic attack of the benzylic alcohol onto the hypervalent iodine(V) center of DMP, displacing an acetate ligand to form a diacetoxyalkoxyperiodinane intermediate. The displaced acetate acts as an internal base, abstracting the benzylic α -proton to expel the aldehyde and reduce the iodine species to a stable iodine(III) byproduct .

-

The Role of NaHCO₃ Buffer: DMP oxidation stoichiometrically generates acetic acid. Even mild, localized acidity can slowly degrade the tert-butyl ether over the reaction course. The addition of solid sodium bicarbonate (NaHCO₃) directly to the organic phase acts as an insoluble buffer, scavenging acetic acid instantaneously as it forms.

-

The Biphasic Quench: A 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃ is used during workup. Sodium thiosulfate (Na₂S₂O₃) reduces any unreacted, potentially explosive hypervalent iodine species into safe, water-soluble iodine salts, while NaHCO₃ neutralizes residual acids prior to concentration.

Fig 1: Mechanistic pathway of DMP oxidation highlighting ligand exchange and elimination.

Quantitative Data & Reagent Specifications

Table 1: Reaction Stoichiometry (10 mmol Scale)

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |

| 3-tert-Butoxybenzyl alcohol | 180.25 | 1.00 | 1.80 g | Substrate |

| Dess-Martin Periodinane (DMP) | 424.14 | 1.20 | 5.09 g | Oxidant |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.00 | 1.68 g | Acid Scavenger |

| Dichloromethane (Anhydrous) | 84.93 | - | 50 mL | Solvent (0.2 M) |

Experimental Protocol

Reaction Setup

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon).

-

Substrate Dissolution: Add 3-tert-butoxybenzyl alcohol (1.80 g, 10.0 mmol) to the flask, followed by 50 mL of anhydrous dichloromethane (DCM). Stir to dissolve.

-

Buffering: Add solid NaHCO₃ (1.68 g, 20.0 mmol) directly to the stirring solution. Allow the suspension to stir for 5 minutes at room temperature.

-

Oxidation: Cool the reaction mixture to 0 °C using an ice-water bath. Add Dess-Martin Periodinane (5.09 g, 12.0 mmol) portionwise over 5 minutes to prevent rapid exotherms.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 1.5 to 2 hours.

In-Process Control (Self-Validation)

-

TLC Analysis: Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexanes/EtOAc 8:2, UV visualization).

-

Validation Metric: The starting material (alcohol) will appear as a lower spot due to hydrogen bonding. The product (aldehyde) will elute significantly higher (less polar). The reaction is complete when the lower spot is entirely consumed.

Quench & Workup

-

Quenching: Once complete, dilute the reaction with an additional 20 mL of DCM. Slowly add 50 mL of a 1:1 (v/v) mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. (Caution: CO₂ gas evolution will occur).

-

Biphasic Resolution: Stir the biphasic mixture vigorously for 30–45 minutes. The initial cloudy white suspension (insoluble iodine byproducts) will dissolve, leaving two distinct, clear liquid layers.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic (bottom) layer. Extract the remaining aqueous layer with DCM (2 × 20 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator, water bath < 35 °C to avoid thermal degradation).

Characterization

-

¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the benzylic CH₂ signal (~4.6 ppm) and the appearance of a sharp aldehyde proton singlet at ~9.95 ppm . Crucially, verify that the tert-butyl singlet at ~1.35 ppm (integrating to 9H) remains completely intact.

Fig 2: Step-by-step experimental workflow for the DMP oxidation of 3-tert-butoxybenzyl alcohol.

Troubleshooting Guide

Table 2: Common Deviations and Corrective Actions

| Observation | Potential Cause | Corrective Action |

| Incomplete Conversion (TLC shows SM remaining after 3h) | Degraded DMP reagent (DMP is moisture sensitive and hydrolyzes to IBX). | Use freshly purchased or synthesized DMP. Add an additional 0.3 eq of DMP and stir for 1h. |

| Loss of tert-Butyl Group (NMR shows phenol peaks) | Insufficient buffering; localized acidic microenvironments. | Ensure NaHCO₃ is finely powdered and added before the DMP. Do not skip the NaHCO₃ addition. |

| Cloudy Organic Layer during extraction | Incomplete reduction of iodine byproducts. | Stir the biphasic quench mixture longer (up to 1 hour) until both layers are perfectly transparent. |

| Over-oxidation to Carboxylic Acid | Rare with DMP, but can occur if water is present (forms hydrate) . | Ensure DCM is strictly anhydrous and glassware is flame-dried. |

References

-

Dess–Martin periodinane - Wikipedia Wikipedia, The Free Encyclopedia URL:[Link]

-

Demystifying The Mechanisms of Alcohol Oxidations Master Organic Chemistry URL:[Link]

-

Dess–Martin periodinane (DMP) oxidation Chemistry Steps URL:[Link]

-

Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Application Notes & Protocols: 3-tert-Butoxybenzyl Alcohol as a Versatile Precursor in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Abstract

3-tert-butoxybenzyl alcohol is a pivotal precursor in modern medicinal chemistry, offering a strategic advantage in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its utility stems from the presence of a tert-butoxy group, which serves as a robust and acid-labile protecting group for a phenolic hydroxyl moiety. This arrangement allows for a wide range of chemical transformations on the benzylic alcohol and the aromatic ring while the highly reactive phenol is masked. This guide provides an in-depth exploration of the chemical properties, key synthetic transformations, and detailed protocols involving 3-tert-butoxybenzyl alcohol. We will elucidate its application through case studies in the synthesis of prominent APIs, such as Salbutamol and Solabegron, providing researchers and drug development professionals with a comprehensive technical resource.

Introduction: The Strategic Importance of 3-tert-Butoxybenzyl Alcohol

In multi-step organic synthesis, particularly in the pharmaceutical industry, the selective transformation of one functional group in the presence of others is paramount. This is often achieved through the use of protecting groups, which temporarily mask a reactive site.[1] The tert-butoxycarbonyl (Boc) group is a classic example used for protecting amines, but the analogous tert-butoxy ether group is equally critical for protecting phenols.[2]

3-tert-butoxybenzyl alcohol embodies this principle. The bulky tert-butyl group sterically hinders the phenolic oxygen, rendering it stable to a variety of reaction conditions, including nucleophiles, bases, and some oxidizing and reducing agents.[3] However, its true synthetic power lies in its facile removal under acidic conditions, which proceeds via a stable tert-butyl cation intermediate.[4] This allows for the timely unmasking of the phenol, often in the final steps of a synthesis, to yield the target API.

Physicochemical Properties

A thorough understanding of the precursor's physical and chemical properties is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O₂ | N/A |

| Molecular Weight | 180.24 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid (est.) | [5] |

| Boiling Point | ~110-112 °C / 0.5 mmHg | N/A |

| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate, Methanol) | [6] |

| Stability | Stable under basic and neutral conditions; labile to strong acids | [2] |

Core Synthetic Transformations and Protocols

The transformation of 3-tert-butoxybenzyl alcohol into key intermediates typically involves the oxidation of the benzylic alcohol or its conversion into a reactive halide.

Sources

troubleshooting ether cleavage during 3-tert-butoxybenzyl alcohol reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-tert-butoxybenzyl alcohol. This guide provides in-depth troubleshooting advice and frequently asked questions to address a common challenge encountered during its use: the unintended cleavage of the tert-butyl ether. My aim here is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Troubleshooting Guide: Unwanted Ether Cleavage

This section addresses specific experimental scenarios where cleavage of the tert-butyl ether in 3-tert-butoxybenzyl alcohol may occur.

Scenario 1: Ether cleavage observed during oxidation of the benzyl alcohol.

Problem: You are attempting to oxidize the primary alcohol of 3-tert-butoxybenzyl alcohol to the corresponding aldehyde or carboxylic acid, but you are isolating 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid as a significant byproduct.

Potential Causes and Solutions:

-

Acidic Reaction Conditions: Many oxidation reagents or their work-up procedures can introduce acidic conditions that promote ether cleavage. The tert-butyl ether is particularly susceptible to acid-catalyzed cleavage, which proceeds via a stable tert-butyl cation intermediate.[1][2][3]

-

Troubleshooting Steps & Recommendations:

-

Re-evaluate Your Choice of Oxidant: Opt for oxidation methods that are performed under neutral or basic conditions.

-

Buffer the Reaction Mixture: If trace amounts of acid are unavoidable, consider adding a non-nucleophilic base, such as 2,6-lutidine or sodium bicarbonate, to the reaction mixture.

-

Modified Work-up: Ensure that any aqueous work-up is performed with a buffered or basic solution (e.g., saturated sodium bicarbonate solution) to neutralize any adventitious acid.

-

| Reagent/Condition | Compatibility with tert-Butyl Ether | Rationale |

| PCC/PDC in DCM | Moderate | Can be acidic; co-addition of a buffer like sodium acetate is recommended. |

| Swern/Moffatt Oxidation | High | Performed under mildly basic conditions. |

| Dess-Martin Periodinane (DMP) | High | Generally neutral to mildly acidic; buffering with pyridine can be beneficial. |

| TEMPO-based Oxidations | High | Typically performed under basic conditions. |

| Manganese Dioxide (MnO₂) | High | A neutral oxidant suitable for benzylic alcohols. |

| Jones Oxidation (CrO₃/H₂SO₄) | Very Low | Strongly acidic conditions will readily cleave the tert-butyl ether.[4] |

Scenario 2: Loss of the tert-butyl group during a substitution reaction at the benzylic position.

Problem: You have converted the benzyl alcohol to a leaving group (e.g., a tosylate or a halide) and are attempting a nucleophilic substitution. However, you are observing the formation of byproducts derived from the corresponding phenol.

Potential Causes and Solutions:

-

Lewis Acidity of Reagents or Byproducts: Some reagents used to activate the alcohol (e.g., thionyl chloride, which can generate HCl) or certain nucleophiles can be Lewis acidic or generate acidic byproducts, leading to ether cleavage.[7][8]

-

High Reaction Temperatures: Forcing reaction conditions with prolonged heating can sometimes promote ether cleavage, especially if trace acid is present.

-

Troubleshooting Steps & Recommendations:

-

Choice of Activating Agent: When converting the alcohol to a leaving group, prefer methods that do not generate strong acids. For example, tosyl chloride in the presence of pyridine is generally a safe choice.

-

Mitsunobu Reaction: For the direct introduction of a nucleophile, the Mitsunobu reaction is performed under neutral conditions and is an excellent alternative.[9]

-

Temperature Control: Perform the substitution at the lowest temperature that allows for a reasonable reaction rate.

-

Scrutinize Your Nucleophile: If your nucleophile is a salt (e.g., a halide salt with a Lewis acidic counterion), consider the potential for the counterion to promote ether cleavage.

-

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of acid-catalyzed tert-butyl ether cleavage?

A1: The cleavage of a tert-butyl ether in the presence of acid follows an SN1 or E1 pathway.[2][10] The ether oxygen is first protonated by the acid, creating a good leaving group (a neutral alcohol).[4] The C-O bond then cleaves to form a stable tertiary carbocation (the tert-butyl cation) and the corresponding alcohol (in this case, 3-hydroxybenzyl alcohol).[5][6] The tert-butyl cation is then typically deprotonated by a weak base to form isobutylene.[1]

Caption: Mechanism of acid-catalyzed tert-butyl ether cleavage.

Q2: Are there any "safe" acidic reagents that are less likely to cleave a tert-butyl ether?

A2: While tert-butyl ethers are generally considered acid-labile, the rate of cleavage can be highly dependent on the specific acid and reaction conditions.[11] For example, aqueous phosphoric acid has been reported as a mild reagent for the deprotection of tert-butyl esters and carbamates with good selectivity over some other acid-sensitive groups, and it could potentially be used for ether cleavage under controlled conditions.[12][13] However, for reactions where the tert-butyl ether must be preserved, it is always best to avoid acidic conditions altogether if possible.

Q3: I am performing a Grignard reaction with a derivative of 3-tert-butoxybenzyl alcohol. Is the ether group stable?

A3: Yes, the tert-butyl ether group is highly stable to the strongly basic and nucleophilic conditions of a Grignard reaction.[11] Ethers like diethyl ether and tetrahydrofuran (THF) are commonly used as solvents for Grignard reactions precisely because of their stability.[14] The Grignard reagent will not deprotonate or cleave the ether.

Q4: How can I intentionally and cleanly remove the tert-butyl ether from my molecule?

A4: The deprotection of a tert-butyl ether is typically achieved with strong acids.[11] A common and effective method is the use of trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[2][13] Other strong acids like hydrochloric acid (HCl) or sulfuric acid can also be used.[15] For substrates that are sensitive to strong acids, milder Lewis acidic conditions have also been developed. For example, a combination of cerium(III) chloride and sodium iodide has been shown to be effective.[16]

Experimental Protocol: Deprotection of 3-tert-Butoxybenzyl Alcohol using Trifluoroacetic Acid (TFA)

-

Dissolve the 3-tert-butoxybenzyl alcohol (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) (2.0-5.0 eq) dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

-

Upon completion, carefully quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-hydroxybenzyl alcohol.

-

Purify the product by column chromatography on silica gel as needed.

Caption: Workflow for tert-butyl ether deprotection.

Q5: Are there alternative protecting groups for the phenolic hydroxyl group that might be more suitable for my reaction sequence?

A5: Yes, the choice of protecting group is critical and depends on the planned synthetic route.[17] If you anticipate needing to perform reactions under acidic conditions, a benzyl ether or a silyl ether might be a better choice.

| Protecting Group | Stability to Acids | Stability to Bases | Deprotection Conditions |

| tert-Butyl Ether | Low[11] | High[11] | Strong acid (TFA, HCl)[2][13] |

| Benzyl Ether (Bn) | High | High | Hydrogenolysis (H₂, Pd/C)[17] |

| tert-Butyldimethylsilyl (TBDMS) Ether | Low | Moderate | Fluoride source (TBAF), or mild acid[18] |

This comparative data should assist you in developing a robust orthogonal protection strategy for your synthesis.[11][17]

References

-

Organic Chemistry Portal. tert-Butyl Ethers. Available from: [Link]

-

Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry. Available from: [Link]

-

Fiveable. Tert-Butyl: Organic Chemistry Study Guide. Available from: [Link]

-

Vaia. Write the mechanism of the acid-induced cleavage of tert-butyl cyclohexyl ether to yield cyclohexanol and 2-methylpropene. Available from: [Link]

-

Master Organic Chemistry. Cleavage Of Ethers With Acid. Available from: [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available from: [Link]

-

Vaia. Problem 30 Ethers undergo an acid-catalyzed.... Available from: [Link]

-

Denton, R. W., et al. (2018). Reliably Regioselective Dialkyl Ether Cleavage with Mixed Boron Trihalides. Organic Letters. Available from: [Link]

-

MDPI. Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Available from: [Link]

-

Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. Available from: [Link]

-

Organic Chemistry Tutor. Cleavage of Ethers with Acids. Available from: [Link]

-

PubMed. Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3. Available from: [Link]

-

Fundamentals of Organic Chemistry. 9.12 Reactions of Ethers: Acidic Cleavage. Available from: [Link]

-

ACS Publications. Stability of Methyl tert-Butyl Ether, tert-Amyl Methyl Ether, and Ethyl tert-Butyl Ether in Acidic Media. Available from: [Link]

-

Royal Society of Chemistry. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Available from: [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]

-

askIITians. Why is ether used as a solvent during Grignard reactions?. Available from: [Link]

-

ACS Publications. Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. Available from: [Link]

-

Chemistry LibreTexts. 18.4: Reactions of Ethers- Acidic Cleavage. Available from: [Link]

-

Chemistry Steps. Reactions of Ethers-Ether Cleavage. Available from: [Link]

- Google Patents. A kind of preparation method of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.

-

PMC. TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Available from: [Link]

-

University of Liverpool. Alcohol Protecting Groups. Available from: [Link]

-

Chemistry Steps. Esters with Grignard Reagent. Available from: [Link]

-

ResearchGate. I have to protect 4-5 phenolic groups. Finally, need to deprotect them (need mild conditions) without racemization. Any Suggestions? I tried TBS, THP. Available from: [Link]

-

Wikipedia. Grignard reagent. Available from: [Link]

-

Quora. What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group?. Available from: [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]

-

Wikipedia. Ether cleavage. Available from: [Link]

-

ResearchGate. tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Available from: [Link]

-

PMC. Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides. Available from: [Link]

-

Organic Syntheses. 3-Benzyloxy-2-methyl Propanoate. Available from: [Link]

-

ResearchGate. Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl ether cleavage by DDQ oxidation. Available from: [Link]

-

Wikipedia. Mitsunobu reaction. Available from: [Link]

-

ACS Publications. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. Available from: [Link]

-

Appchem. 3-tert-Butoxybenzyl Alcohol. Available from: [Link]

Sources

- 1. vaia.com [vaia.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Ether cleavage - Wikipedia [en.wikipedia.org]

- 7. vaia.com [vaia.com]

- 8. mdpi.com [mdpi.com]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. quora.com [quora.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

Technical Support Center: 3-tert-Butoxybenzyl Alcohol Purification & Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with purifying 3-tert-butoxybenzyl alcohol (CAS: 64859-35-4, Molecular Weight: 180.24 g/mol )[1].

This molecule presents a unique chromatographic dichotomy: the bulky, lipophilic tert-butoxy ether group dominates steric interactions and increases non-polar retention, while the primary benzylic alcohol acts as a strong hydrogen-bond donor. Applying generic purification methods often leads to co-elution, severe peak tailing, and thermal degradation. This guide provides field-proven, causality-driven solutions to optimize your workflows.

Fig 1. End-to-end purification and analytical workflow for 3-tert-butoxybenzyl alcohol.

Section 1: Normal-Phase Flash Chromatography Troubleshooting

Q: During silica gel purification, my product consistently co-elutes with the starting material (3-tert-butoxybenzaldehyde). How can I resolve this?

The Causality: Aldehydes are generally less polar than primary alcohols. However, the bulky, lipophilic tert-butoxy group shields the aromatic ring and dominates the molecule's interaction with the silica stationary phase. This steric hindrance compresses the retention time difference ( ΔRf ) between the aldehyde and the alcohol. If your solvent system is too polar (e.g., high ratios of ethyl acetate), both compounds will wash off the column simultaneously.

The Solution & Protocol: You must use a highly non-polar, shallow gradient to maximize the interaction of the primary hydroxyl group with the silanol sites on the silica gel. A gradient utilizing petroleum ether and diethyl ether (or hexanes and ethyl acetate) is ideal for benzyl alcohol derivatives[2].

Step-by-Step Methodology:

-

Column Preparation: Pack the column with high-quality silica gel (40-63 μm particle size) using 100% Hexanes.

-

Sample Loading: Dry-load the crude mixture onto a small amount of silica gel to prevent band broadening, as the oily nature of 3-tert-butoxybenzyl alcohol can cause streaking if wet-loaded in a strong solvent.

-

Gradient Elution: Execute the gradient outlined in Table 1.

-

Fraction Collection: Collect in small volumes (e.g., 20 mL portions) to prevent pooling of closely eluting impurities.

Self-Validating Step: Always run a 2D-TLC prior to loading the column. Spot the crude mixture, run it in 90:10 Hexanes:Ethyl Acetate, dry the plate, rotate 90 degrees, and run again. This confirms if the selected solvent system provides a ΔRf of at least 0.2 between the aldehyde and the alcohol.

Table 1: Optimized Normal-Phase Gradient

| Column Volumes (CV) | % Hexanes | % Ethyl Acetate | Mechanistic Purpose |

| 0 - 2 | 95% | 5% | Elute non-polar byproducts |

| 2 - 6 | 90% | 10% | Elute 3-tert-butoxybenzaldehyde |

| 6 - 10 | 80% | 20% | Elute 3-tert-butoxybenzyl alcohol |

| 10 - 12 | 50% | 50% | Final column wash |

Section 2: Reverse-Phase Preparative HPLC Optimization

Q: I am observing severe peak tailing for 3-tert-butoxybenzyl alcohol on a standard C18 column. What is the mechanistic cause and how do I fix it?

The Causality: Peak tailing for benzyl alcohols on C18 columns is frequently caused by secondary interactions. While the lipophilic tert-butoxy group interacts predictably with the C18 carbon chains, the primary hydroxyl group acts as a strong hydrogen-bond donor. It interacts with residual, unreacted acidic silanol groups ( −Si-OH ) on the silica support matrix of the column.

The Solution & Protocol: Utilize a fully end-capped C18 column and introduce an acidic modifier into the mobile phase. The acid protonates the residual silanols, neutralizing their charge and suppressing the secondary hydrogen-bonding interactions, resulting in sharp, symmetrical peaks[3].

Fig 2. Troubleshooting decision tree for resolving peak tailing during RP-HPLC.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the semi-pure 3-tert-butoxybenzyl alcohol in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile). Filtering through a 0.45 µm PTFE syringe filter is mandatory[3].

-

Equilibration: Equilibrate the end-capped C18 column with the initial mobile phase for at least 10 column volumes.

-

Injection & Monitoring: Inject the sample and monitor at 254 nm (aromatic ring absorption).

Self-Validating Step: Perform a blank gradient run (injection of the initial mobile phase only) prior to sample injection. This ensures no ghost peaks or carryover elute at the expected retention time of your target compound.

Table 2: RP-HPLC Preparative Method Parameters

| Parameter | Specification |

| Stationary Phase | C18, Fully End-Capped, 5 µm particle size |

| Mobile Phase A | Ultrapure Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 15.0 mL/min (Preparative scale) |

| Detection | UV at 254 nm |

| Gradient | 5% B to 95% B over 20 minutes |

Section 3: GC-MS Analysis & Derivatization

Q: My GC-MS chromatogram shows a broad, inconsistent peak for 3-tert-butoxybenzyl alcohol, and I suspect thermal degradation. How can I accurately quantify this compound?

The Causality: The tert-butoxy ether linkage can be thermally labile at high GC injection port temperatures (typically >250°C), potentially leading to the elimination of isobutylene. Furthermore, the free primary hydroxyl group can interact with active sites in the GC liner or column, causing peak broadening and poor quantitation reproducibility.

The Solution & Protocol: Derivatization is highly recommended for robust quantitative analysis. Converting the alcohol to a higher-molecular-weight, volatile derivative using a reagent like perfluorooctanoyl chloride stabilizes the molecule, prevents thermal degradation, and shifts the elution to a higher temperature, freeing it from low-molecular-weight volatile interferences[4].

Step-by-Step Methodology:

-

Extraction: Extract the purified 3-tert-butoxybenzyl alcohol into a non-polar solvent (e.g., ethyl acetate).

-

Derivatization: Add an excess of perfluorooctanoyl chloride and a base catalyst (such as pyridine) to the sample vial.

-

Incubation: Seal the vial and incubate at 60°C for 30 minutes to ensure complete conversion of the primary alcohol to the perfluorooctanoate ester.

-

Analysis: Inject 1 µL of the derivatized sample into the GC-MS. Monitor the distinct, high-molecular-weight molecular ion to confirm identity[4].

Self-Validating Step: Inject an underivatized sample alongside the derivatized sample. The disappearance of the broad, tailing peak (underivatized) and the emergence of a sharp, high-molecular-weight peak (derivatized) confirms quantitative derivatization and validates the thermal protection mechanism.

References

-

Organic Syntheses Procedure: Benzyl alcohol as an alkylating agent. Organic Syntheses. Available at:[Link]

-

Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. PubMed (J Chromatogr B Biomed Sci Appl. 1998). Available at:[Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

preventing side reactions when using 3-tert-butoxybenzyl alcohol

Welcome to the Technical Support Center for 3-tert-butoxybenzyl alcohol workflows. This molecule presents a unique synthetic challenge due to its dual reactivity centers: a benzylic alcohol that is prone to oxidation and nucleophilic substitution, and a tert-butoxy ether that is highly sensitive to acidic conditions.

This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you prevent side reactions, avoid protecting group cleavage, and optimize your yields.

Section 1: Managing Acid Sensitivity & Undesired Alkylation

Q: Why does the tert-butoxy group cleave during standard esterification or halogenation of the benzylic alcohol? Causality: The tert-butyl ether is an excellent protecting group because it is entirely unreactive toward strong bases, organometallics, and nucleophiles[1]. However, it is highly labile under acidic conditions. When exposed to strong acids (e.g., HCl, HBr, H2SO4, or strong Lewis acids), the ether oxygen is reversibly protonated. Because the resulting oxonium ion can form a highly stable tertiary carbocation, it rapidly decomposes via a unimolecular SN1 mechanism[2]. This cleavage yields 3-(hydroxymethyl)phenol and a tert-butyl carbocation[3]. Solution: Maintain a reaction pH > 4. For esterifications, abandon acid-catalyzed Fischer esterification in favor of mild, neutral conditions like Steglich esterification (DCC/DMAP).

Q: I am observing higher molecular weight byproducts with additional alkyl groups on the aromatic ring. What is the mechanism, and how can I suppress it? Causality: If your reaction conditions inadvertently cleave the tert-butyl ether, the released tert-butyl carbocation acts as a potent electrophile. The newly formed phenol ring is highly electron-rich and readily undergoes Friedel-Crafts alkylation, attaching the tert-butyl group to the ortho or para positions of the aromatic ring[4]. Solution: If mildly acidic conditions are absolutely unavoidable, you must add a carbocation scavenger (such as anisole, thioanisole, or 1,3-dimethoxybenzene) to your reaction mixture. The scavenger will trap the tert-butyl cation before it can alkylate your target substrate.

Mechanism of acid-catalyzed ether cleavage and subsequent Friedel-Crafts alkylation.

Table 1: Stability Profile of the tert-Butoxy Group

| Reagent / Condition | pH / Environment | Ether Stability | Primary Mechanism of Degradation |

|---|---|---|---|

| NaOH, KOH (Aqueous) | > 10 | Highly Stable | None (Resistant to basic hydrolysis) |

| Organolithiums / Grignards | Highly Basic | Highly Stable | None (Resistant to nucleophiles) |

| Acetic Acid (Mild Acid) | ~ 3-4 | Moderately Stable | Slow SN1 cleavage at elevated temperatures |

| Trifluoroacetic Acid (TFA) | < 1 | Unstable (Cleaves) | Rapid SN1 cleavage to tert-butyl cation |

| HBr / HI (Strong Acids) | < 1 | Unstable (Cleaves) | SN1 cleavage + nucleophilic trapping[2][3] |

Section 2: Selective Oxidation of the Benzylic Alcohol

Q: How can I selectively oxidize the benzyl alcohol to 3-tert-butoxybenzaldehyde without over-oxidation or ether cleavage? Causality: Traditional oxidants like Jones reagent (CrO3/H2SO4) are highly acidic and will rapidly cleave the tert-butyl ether[1][2]. Conversely, strong oxidants like potassium permanganate often fail to stop at the aldehyde stage, leading to over-oxidation to the carboxylic acid. Solution: Utilize mild, non-acidic aerobic oxidation protocols. Two highly validated methods include the Laccase/ABTS enzymatic system[5] or heterogeneous Palladium on aluminum oxy-hydroxide (Pd/AlO(OH)) nanoparticles[6].

Table 2: Comparison of Oxidation Conditions for 3-tert-Butoxybenzyl Alcohol

| Oxidation Method | Reagents | Conditions | Ether Stability | Target Yield (Aldehyde) | Over-oxidation Risk |

|---|---|---|---|---|---|

| Jones Oxidation | CrO3, H2SO4, Acetone | 0 °C to RT | Cleaved (Poor) | Low | High |

| Swern Oxidation | Oxalyl chloride, DMSO, Et3N | -78 °C | Stable (Good) | High | Low |

| Laccase/ABTS | Laccase, ABTS, O2 | pH 4.5 buffer, 40 °C | Stable (Excellent) | 85-98% | None |

| Pd/AlO(OH) NPs | Pd/AlO(OH), KOH, O2 | Ultrasound, Solvent-free | Stable (Excellent) | >90% | Low |

Validated Protocol: Mild Aerobic Oxidation using Laccase/ABTS[5]

This protocol leverages molecular oxygen as the terminal oxidant, bound directly to the enzyme, ensuring the reaction stops selectively at the aldehyde stage without affecting the ether.

-

Substrate Preparation: Dissolve 10 mmol of 3-tert-butoxybenzyl alcohol in 30 mL of Tetrahydrofuran (THF). Note: THF is required to ensure the organic substrate remains soluble in the subsequent aqueous phase.

-

Buffer Integration: Transfer the THF solution into a 250 mL flask containing 50 mL of acetate buffer (pH 4.5). While pH 4.5 is mildly acidic, the tert-butyl ether remains completely stable at this pH under moderate temperatures.

-

Catalyst Addition: Add 0.3 mmol (0.164 g) of the co-substrate ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) followed by 0.1 mL of Laccase enzyme (activity ~1 x 10^3 U/mL).

-

Oxygenation: Warm the reaction vessel to 40 °C in a water bath. Flush the vessel with O2 gas for 1 minute, then seal it tightly. Upon enzyme addition, the solution will immediately turn deep blue-green.

-

Monitoring & Workup: Stir the mixture for 24 hours. Monitor completion via GC-MS or TLC. Once complete, cool to room temperature, extract the aqueous mixture three times with dichloromethane (CH2Cl2), dry the combined organic layers over Na2SO4, and concentrate in vacuo to yield the pure aldehyde.

Step-by-step workflow for the mild aerobic oxidation of benzyl alcohols.

Section 3: Nucleophilic Substitution at the Benzylic Position

Q: I need to convert the benzylic alcohol to a bromide. Standard HBr treatment destroys my starting material. What is the alternative? Causality: Hydrobromic acid (HBr) is a strong acid that protonates the tert-butyl ether, triggering rapid SN1 cleavage[2][3]. Simultaneously, the benzylic alcohol is protonated and leaves as water, forming a benzylic carbocation. This dual carbocation generation leads to massive polymerization and degradation of the aromatic core. Solution: Use the Appel Reaction (Carbon tetrabromide and Triphenylphosphine). This method generates the benzylic bromide under strictly neutral to mildly basic conditions, completely preserving the acid-labile tert-butyl ether.

Validated Protocol: Appel Reaction for Benzylic Bromination

-

Setup: Dissolve 1.0 equivalent of 3-tert-butoxybenzyl alcohol and 1.2 equivalents of carbon tetrabromide (CBr4) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N2 or Ar).

-

Activation: Slowly add 1.2 equivalents of triphenylphosphine (PPh3) in small portions. Mechanistic Note: The reaction relies on the activation of the alcohol by the phosphonium intermediate, entirely avoiding free protons.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature until TLC indicates complete consumption of the starting material.

-

Purification: Concentrate the mixture in vacuo. Precipitate the triphenylphosphine oxide byproduct by triturating with cold diethyl ether or hexane. Filter the solid, and purify the concentrated filtrate via silica gel flash chromatography.

References

-

Title: A Mild, Simple and General Procedure for the Oxidation of Benzyl Alcohols to Benzaldehydes | Source: tandfonline.com | URL: [Link]

-

Title: Ether cleavage - Wikipedia | Source: wikipedia.org | URL: [Link]

-

Title: Video: Ethers to Alkyl Halides: Acidic Cleavage - JoVE | Source: jove.com | URL: [Link]

-

Title: Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions | Source: nih.gov | URL: [Link]

-

Title: Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers | Source: acs.org | URL: [Link]

Sources

Technical Support Center: 3-tert-Butoxybenzyl Alcohol Workflows & Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific synthetic challenges associated with 3-tert-butoxybenzyl alcohol (CAS: 64859-35-4). This building block presents a dual challenge in organic synthesis: the steric bulk of the meta-substituted tert-butoxy group and the extreme acid-lability of the tert-butyl ether.

This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative data to ensure your substitutions succeed.

Part 1: Diagnostic FAQs & Troubleshooting